2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-9-13(15(22)20-7-8-24-16(20)18-9)19-14(21)10(2)23-12-6-4-3-5-11(12)17/h3-8,10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASPNGYWYWJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C(C)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: This can be achieved through nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate leaving group on the thiazolopyrimidine core.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative or an activated ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyrimidine core.
Reduction: Reduction reactions can modify the functional groups attached to the core, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally involve modifications to the aromatic rings or the thiazolopyrimidine core.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide exhibit anticonvulsant properties. A study involving related thiazole compounds demonstrated significant anticonvulsant activity in animal models, suggesting that this compound may interact with benzodiazepine receptors and other mechanisms to exert its effects .
Neurological Disorders
The potential application of this compound in treating neurological disorders is supported by its structural characteristics. Compounds containing thiazolo[3,2-a]pyrimidin rings have been identified as promising candidates for drug development aimed at managing epilepsy and other neurological conditions .
Synthetic Pathways
The synthesis of This compound typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and solvent choice . Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Reaction Mechanisms
The compound can undergo various chemical reactions typical for amides and heterocycles, which are often studied under controlled laboratory conditions to optimize yields . Understanding the reaction kinetics and mechanisms is crucial for developing efficient synthetic routes.
In Vitro Studies
Preliminary studies have shown that compounds with similar structures have demonstrated promising results in inhibiting specific biological targets such as enzymes or receptors involved in disease processes . These findings indicate that further research into the biological activity of This compound could lead to new therapeutic agents.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidin derivatives. For instance, one study focused on the anti-inflammatory properties of related compounds, suggesting that modifications to the thiazole or pyrimidine moieties could enhance their therapeutic efficacy .
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazolopyrimidine core is often involved in binding interactions, while the fluorophenoxy group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological activities depending on substituents and functional groups. Below is a systematic comparison of the target compound with structurally analogous molecules from the literature.
Table 1: Key Structural Features and Substituent Effects
Key Observations:
The 2,4-dichlorophenoxy in increases lipophilicity and resistance to oxidative metabolism.
Core Substituents :
- Methyl groups at the 7-position (common in the target compound and ) likely reduce conformational flexibility, enhancing target selectivity.
- Oxo groups at positions 3 or 5 (e.g., ) contribute to hydrogen-bonding networks, critical for enzyme inhibition.
Functional Groups :
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide (CAS Number: 1060228-39-8) is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 347.4 g/mol . The structure includes a fluorophenoxy group linked to a thiazolo[3,2-a]pyrimidine moiety, suggesting a complex interaction profile with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄FN₃O₃S |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1060228-39-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Thiazolo-Pyrimidine Core : Starting from appropriate thioketones and pyrimidine derivatives.
- Fluorination : Introduction of the fluorophenoxy group through electrophilic aromatic substitution.
- Amidation : Coupling with propanamide to yield the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study focusing on thiazolo[3,2-a]pyrimidines reported IC50 values ranging from 4.7 to 334 nM against human tumor cell lines expressing folate receptors (FRs), highlighting the potential for selective targeting in cancer therapy .
The mechanism of action appears to involve dual inhibition of key enzymes in purine synthesis:
- Glycinamide Ribonucleotide Formyltransferase (GARFTase) : A critical enzyme in the de novo purine synthesis pathway.
- AICA Ribonuclotide Formyltransferase (AICARFTase) : Implicated in the inhibition pathway as well.
This dual-targeting mechanism may enhance efficacy while minimizing off-target effects commonly seen with traditional chemotherapeutics .
Case Studies
-
Cell Line Studies : In vitro studies have demonstrated that compounds structurally related to this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancers .
Cell Line IC50 (nM) KB 4.7 IGROV1 334 - Selectivity Testing : Compounds were found to be inactive against CHO cells lacking FRs but effective against those expressing FRs, indicating a targeted approach that could reduce side effects .
Q & A
Q. What synthetic strategies are optimal for preparing 2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide?
Key steps include:
- Condensation reactions under reflux conditions (e.g., ethanol or DMF at 80–100°C) to form the thiazolo[3,2-a]pyrimidine core.
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the propanamide moiety.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Yield optimization requires stoichiometric control of the 2-fluorophenoxy precursor and monitoring by TLC .
Q. Which spectroscopic and crystallographic methods validate the compound’s structural integrity?
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., fluorophenoxy aromatic protons at δ 6.8–7.4 ppm).
- Single-crystal X-ray diffraction : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the thiazolo-pyrimidine core). Critical parameters include R factor (<0.06) and data-to-parameter ratio (>15) .
- HRMS : Verify molecular weight (expected [M+H]⁺: ~432.12) and isotopic patterns .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Use kinase inhibition (e.g., EGFR or CDK2) and cytotoxicity testing (MTT assay on cancer cell lines like MCF-7 or A549).
- Dose-response curves : Test concentrations from 1 nM to 100 μM to determine IC₅₀ values.
- Controls : Include structurally analogous compounds (e.g., 2-fluorobenzylidene derivatives) to establish structure-activity trends .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s binding mode to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase active sites (e.g., ATP-binding pocket of CDK2).
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and conformational changes.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
Q. What experimental approaches resolve contradictions in crystallographic and spectroscopic data?
- Variable-temperature XRD : Detect dynamic disorder in fluorophenoxy or methyl groups.
- 2D NMR (COSY, NOESY) : Clarify ambiguous proton assignments (e.g., overlapping thiazole and pyrimidine signals).
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., ethyl 2-(2-fluorobenzylidene) derivatives) to identify systematic errors .
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?
- Substituent variation : Replace 2-fluorophenoxy with 3-fluoro or 2,4-difluoro analogs to probe electronic effects.
- Bioisosteric replacement : Substitute the thiazolo[3,2-a]pyrimidine core with triazolo[4,5-d]pyrimidine to assess scaffold flexibility.
- Pharmacokinetic profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to prioritize derivatives .
Q. What methodologies address low bioavailability observed in preclinical studies?
- Salt formation : Synthesize hydrochloride or mesylate salts to enhance solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated phenoxy) for controlled release.
- Nanocarrier encapsulation : Use PEGylated liposomes to improve circulation time, referencing protocols for similar thiazolo-pyrimidines .
Data Analysis and Interpretation
Q. How should researchers statistically analyze conflicting bioactivity data across assays?
- Multivariate analysis : Apply PCA or cluster analysis to identify outliers or assay-specific biases.
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-analysis : Aggregate data from analogous compounds (e.g., thiazolo[3,2-a]pyrimidines with varying substituents) to identify trends .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets.
- CRISPR knockouts : Generate gene-edited cell lines (e.g., CDK2-KO) to assess dependency on specific pathways.
- Transcriptomic profiling : RNA-seq or qPCR arrays to identify downstream gene expression changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
